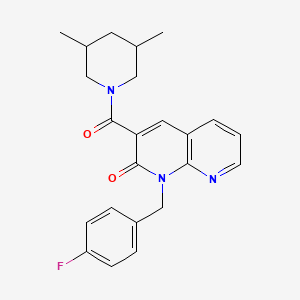

![molecular formula C15H17N3O B2750811 3,4-Dimethyl-2-(4-methylphenyl)-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one CAS No. 2470436-93-0](/img/structure/B2750811.png)

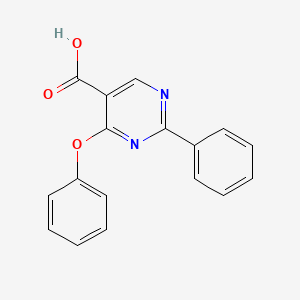

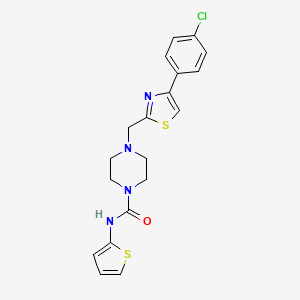

3,4-Dimethyl-2-(4-methylphenyl)-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethyl-2-(4-methylphenyl)-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one, also known as DMPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazolopyridine derivative that has been synthesized using several methods, including the Pictet-Spengler reaction, condensation reaction, and cyclization reaction.

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Microwave-Assisted Synthesis : Compounds similar to the queried chemical have been synthesized using microwave irradiation techniques, demonstrating significant antioxidant, antitumor, and antimicrobial activities. This highlights their potential in pharmaceutical research for developing new therapeutic agents (El‐Borai et al., 2013).

Chemical Behavior and Applications

- Redox-Denitration Reactions : Research has explored the redox-denitration reactions of aromatic nitro compounds, indicating the utility of similar pyrazolopyridine derivatives in organic synthesis and chemical transformations, which could be beneficial in creating complex molecules for various applications (Rees & Tsoi, 2000).

Structural Analysis and Molecular Interactions

- Hydrogen-Bonded Dimers and Molecular Aggregation : Studies have detailed the molecular structures and interactions, such as hydrogen-bonded dimers and molecular ladders, of pyrazolopyridine derivatives. Understanding these interactions is crucial for the design of molecular materials and for applications in supramolecular chemistry (Quiroga et al., 2010).

Novel Heterocycles Synthesis

- Synthesis of Novel Heterocycles : The use of amino-dimethylpyrazolopyridine in the synthesis of new heterocycles shows the compound's versatility in creating pharmacologically relevant structures. This emphasizes its role in drug discovery and development (Metwally et al., 2008).

Catalysis and Chemical Synthesis

- Catalyzed Multicomponent Synthesis : The efficient synthesis of pyridine-pyrimidines and their derivatives underlines the potential of similar compounds in catalysis and as intermediates in organic synthesis, contributing to the field of combinatorial chemistry (Rahmani et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the potent antileishmanial activity of the compound . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death and thus treating the diseases they cause . .

Pharmacokinetics

It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could suggest that the compound has good bioavailability, but further studies would be needed to confirm this.

Result of Action

The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Propriétés

IUPAC Name |

3,4-dimethyl-2-(4-methylphenyl)-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-9-4-6-12(7-5-9)18-11(3)13-10(2)8-16-15(19)14(13)17-18/h4-7,10H,8H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMFWRUYIMEPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C2=NN(C(=C12)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

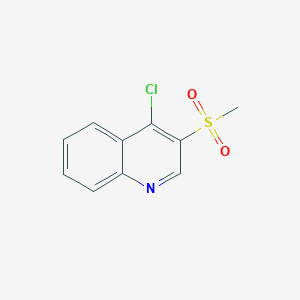

![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)

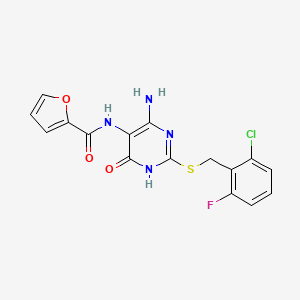

![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)

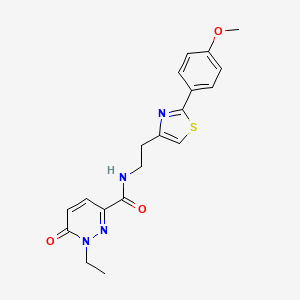

![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)